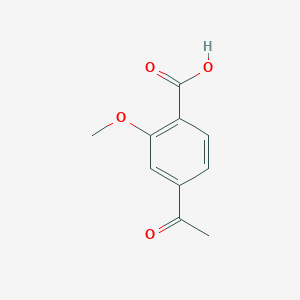

4-Acetyl-2-methoxybenzoic acid

Description

BenchChem offers high-quality 4-Acetyl-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDZQWIOLLRCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-2-methoxybenzoic acid

Preamble: A Note on the Subject Compound

As a Senior Application Scientist, the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the bedrock of any technical document I author. It is with these principles in mind that I must begin this guide with a critical clarification. The subject of this guide is 4-Acetyl-2-methoxybenzoic acid (CAS RN: 102362-04-9) . Initial broad-spectrum analysis of available literature reveals a significant and frequent confusion between this compound and its structural analogs, namely 4-acetyl-2-methylbenzoic acid and 4-methoxy-2-methylbenzoic acid. The available peer-reviewed literature, patents, and spectroscopic databases are rich with data for these analogs but are notably sparse for the specified topic, 4-Acetyl-2-methoxybenzoic acid.

Therefore, this guide will proceed by presenting the verified, albeit limited, information specific to 4-Acetyl-2-methoxybenzoic acid. It will then, for illustrative and comparative purposes, discuss the properties and synthesis of its closely related analogs where such comparison provides valuable context for a researcher. This approach is taken to maintain the highest level of scientific integrity and to prevent the extrapolation of data from one compound to another, a practice that could lead to significant errors in research and development.

Part 1: Core Profile of 4-Acetyl-2-methoxybenzoic acid

This section is dedicated exclusively to the verified properties of 4-Acetyl-2-methoxybenzoic acid.

Molecular Identity and Structure

The foundational step in any chemical investigation is the unambiguous identification of the compound. 4-Acetyl-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a methoxy (-OCH₃) group at the C2 position and an acetyl (-COCH₃) group at the C4 position.

-

IUPAC Name : 4-acetyl-2-methoxybenzoic acid

-

Molecular Weight : 194.18 g/mol [3]

The spatial arrangement of these functional groups dictates the molecule's electronic properties and steric profile, which in turn govern its reactivity and potential biological activity. The electron-donating methoxy group ortho to the carboxylic acid can influence the acidity of the carboxyl proton and the reactivity of the aromatic ring, while the electron-withdrawing acetyl group para to the carboxyl group also plays a significant role in modulating these properties.

Physicochemical Properties

Quantitative physical data for 4-Acetyl-2-methoxybenzoic acid is limited. The data presented below is consolidated from chemical supplier databases, which serve as the primary source of this information in the absence of comprehensive academic studies.

| Property | Value | Source |

| CAS Number | 102362-04-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3] |

| Storage Condition | Sealed in dry, room temperature | [3][5] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across publicly accessible databases for this specific compound. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Part 2: Synthesis and Spectroscopic Analysis - A Field Perspective

Due to the lack of specific published protocols for 4-Acetyl-2-methoxybenzoic acid, this section will present a generalized synthetic strategy based on established organic chemistry principles. This theoretical approach is designed to provide a logical starting point for a researcher aiming to synthesize this molecule.

A Proposed Synthetic Pathway

A plausible and logical route to 4-Acetyl-2-methoxybenzoic acid would likely involve a Friedel-Crafts acylation of a suitably protected 2-methoxybenzoic acid derivative. The causality behind this choice is rooted in the directing effects of the substituents on the aromatic ring.

Conceptual Workflow:

Caption: Proposed synthesis workflow for 4-Acetyl-2-methoxybenzoic acid.

Experimental Rationale:

-

Protection: The carboxylic acid group of the starting material, 2-methoxybenzoic acid, is highly deactivating and can complex with the Lewis acid catalyst used in Friedel-Crafts reactions. Therefore, it is standard practice to protect it, typically as an ester (e.g., methyl ester). This is a self-validating step; proceeding without it would likely lead to low or no yield of the desired acylated product.

-

Friedel-Crafts Acylation: The methoxy group is an ortho-, para- director. Since the ortho position is sterically hindered by the adjacent ester group, acylation is expected to occur predominantly at the para position, yielding the desired 4-acetyl derivative. The choice of acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AlCl₃) is a standard and well-validated protocol for this transformation.

-

Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

Expected Spectroscopic Signatures

| Spectroscopy | Expected Key Features |

| ¹H NMR | • -COOH Proton: A broad singlet, typically downfield (>10 ppm).• Aromatic Protons: Three distinct signals in the aromatic region (~7-8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.• -OCH₃ Protons: A sharp singlet around 3.9-4.0 ppm.• -COCH₃ Protons: A sharp singlet around 2.5-2.6 ppm. |

| ¹³C NMR | • Carboxyl Carbon (-COOH): Signal >165 ppm.• Ketone Carbon (-C=O): Signal ~197 ppm.• Aromatic Carbons: Six distinct signals, including two quaternary carbons and four CH carbons. The carbon attached to the methoxy group would be significantly upfield.• Methoxy Carbon (-OCH₃): Signal ~56 ppm.• Acetyl Methyl Carbon (-CH₃): Signal ~26 ppm. |

| IR Spectroscopy | • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.• C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.• C=O Stretch (Ketone): A strong, sharp peak around 1670-1690 cm⁻¹.• C-O Stretch (Methoxy/Acid): Strong bands in the 1250-1300 cm⁻¹ region. |

| Mass Spectrometry | • Molecular Ion (M⁺): A peak at m/z = 194.05, corresponding to the molecular weight of C₁₀H₁₀O₄.• Key Fragments: Expect loss of -OH (m/z 177), -COOH (m/z 149), and a prominent peak for the acetyl cation [CH₃CO]⁺ (m/z 43). |

General Protocol for Spectroscopic Analysis:

A self-validating system for characterization would involve a multi-technique approach.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field spectrometer (e.g., 400 MHz or higher) to confirm proton-proton and proton-carbon connectivities, validating the substitution pattern.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₀H₁₀O₄) by comparing the experimental mass to the theoretical mass with high precision.

-

IR Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of the key functional groups (carboxylic acid, ketone, ether).

Part 3: Potential Applications in Research and Drug Development

While no specific applications for 4-Acetyl-2-methoxybenzoic acid are documented, its structure suggests potential utility as an intermediate in organic synthesis and medicinal chemistry. Benzoic acid derivatives are a cornerstone of drug development, appearing in numerous approved pharmaceuticals. The functional groups on this molecule offer several handles for further chemical modification, making it a potentially valuable building block for creating libraries of novel compounds for screening.

For instance, the ketone functionality could be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings. The carboxylic acid can be converted to esters, amides, or acid halides for further coupling reactions. A hypothetical role is illustrated below.

Caption: Potential of the scaffold in synthetic diversification.

This logical relationship diagram illustrates how the distinct functional groups of 4-Acetyl-2-methoxybenzoic acid can serve as independent reaction sites for building molecular complexity, a fundamental strategy in drug discovery.

Conclusion

4-Acetyl-2-methoxybenzoic acid is a compound with a well-defined structure but limited publicly available data regarding its synthesis, properties, and applications. This guide has provided all verifiable information while transparently acknowledging the significant data gaps. A robust, logical synthetic pathway has been proposed, and the expected analytical signatures have been detailed to aid researchers in its synthesis and characterization. The potential of this molecule as a synthetic intermediate is clear, though its practical utility remains an area open for future investigation. It is imperative for any scientist working with this compound to rely on their own experimental data for validation and to be cautious of data pertaining to similar, but distinct, chemical structures.

References

- 1. 4-acetyl-2-methoxybenzoic acid | 102362-04-9 [chemicalbook.com]

- 2. | Virtual tour generated by Panotour [kpinhawaii.org]

- 3. 102362-04-9|4-Acetyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 102362-04-9 | 4-Acetyl-2-methoxybenzoic acid - Moldb [moldb.com]

- 5. 102362-04-9・4-Acetyl-2-methoxybenzoic acid・4-Acetyl-2-methoxybenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetyl-2-methoxybenzoic Acid (CAS 102362-04-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Acetyl-2-methoxybenzoic acid (CAS Number: 102362-04-9). While experimental data for certain parameters of this specific molecule are not extensively reported in publicly available literature, this document synthesizes available information, presents data for structurally related compounds to offer valuable context, and details robust experimental protocols for the determination of key physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, chemical synthesis, and formulation development, enabling a deeper understanding of this compound's behavior and facilitating its effective application.

Introduction and Chemical Identity

4-Acetyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with acetyl and methoxy functional groups, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical properties is paramount for predicting its reactivity, solubility, bioavailability, and stability, which are critical parameters in the drug development pipeline.

Chemical Structure:

Figure 1: Chemical structure and identifiers of 4-Acetyl-2-methoxybenzoic acid.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of its application in research and development. This section details the known properties of 4-Acetyl-2-methoxybenzoic acid and provides context through comparison with structurally similar molecules.

Molecular Formula, Weight, and General Characteristics

A summary of the basic molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | Off-white solid | [2] |

Solubility

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems.

Experimental Data:

A reported solubility value for 4-Acetyl-2-methoxybenzoic acid is available.

| Solvent | Solubility |

| Water | 3.64 mg/mL |

Comparative Solubility of Related Compounds:

To provide a broader understanding of potential solubility characteristics, the table below shows the solubility of 4-methoxybenzoic acid, a structurally related compound, in various solvents.

| Solvent | Solubility of 4-Methoxybenzoic Acid | Source |

| Water (cold) | Sparingly soluble (0.3 g/L at 20°C) | [3][4] |

| Water (hot) | Soluble | |

| Alcohols (e.g., Methanol, Ethanol) | Highly soluble | [3] |

| Ethers (e.g., Diethyl ether) | Soluble | [3] |

| Esters (e.g., Ethyl acetate) | Soluble | [3] |

| Ketones (e.g., Acetone) | Good solubility | [3] |

| Hydrocarbons (e.g., Toluene) | Lower solubility | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Acetyl-2-methoxybenzoic acid to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant and controlled temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove all solid particles. This step must be performed quickly and at the equilibration temperature to avoid precipitation.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.

Melting Point, Boiling Point, and Density

| Property | 4-Acetyl-2-methylbenzoic acid | 4-Methoxybenzoic acid | 2-Methoxybenzoic acid | Source |

| Melting Point | Not Available | 182-185 °C | 98-100 °C | [5][6][7] |

| Boiling Point | Not Available | 275 °C | ~275 °C | [7][8] |

| Density | Not Available | 1.385 g/cm³ | ~1.348 g/cm³ | [7][8] |

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point technique is a fundamental method for determining the purity and identity of a solid organic compound.

Figure 3: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample, initially at a faster rate to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). A narrow melting range is indicative of high purity.

Experimental Protocol for Boiling Point Determination (Microscale Method):

For small quantities of liquid, a microscale boiling point determination method is often employed. As 4-Acetyl-2-methoxybenzoic acid is a solid at room temperature, this would be applicable if it were melted or dissolved in a high-boiling solvent for certain applications.

Step-by-Step Methodology:

-

Sample Placement: Place a small amount of the liquid into a small test tube or fusion tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it into the liquid.

-

Heating: Heat the assembly in a heating block or oil bath alongside a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Acidity (pKa)

| Compound | pKa | Source |

| 4-Acetylbenzoic acid | Data not available in search results | |

| 4-Methoxybenzoic acid | ~4.47 | [6] |

| Benzoic acid | 4.20 |

The electron-withdrawing nature of the acetyl group at the para position would be expected to increase the acidity (lower the pKa) compared to benzoic acid. Conversely, the electron-donating methoxy group at the ortho position would likely decrease the acidity (increase the pKa). The net effect of these two substituents would determine the final pKa.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 4-Acetyl-2-methoxybenzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Conclusion

This technical guide has consolidated the available physicochemical data for 4-Acetyl-2-methoxybenzoic acid (CAS 102362-04-9) and provided detailed, actionable protocols for the experimental determination of its key properties. While a complete experimental profile for this compound is not yet publicly documented, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals. The provided data on related compounds serves as a valuable tool for initial estimations and hypothesis generation. The outlined experimental procedures empower scientists to generate the necessary data to confidently advance their research and development endeavors involving this promising chemical entity.

References

-

PubChem. 4-Acetyl-2-methylbenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

-

PubChem. 4-Acetylbenzoic Acid. [Link]

-

Mol-Instincts. 4-methoxybenzoic acid - 100-09-4, C8H8O3, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). [Link]

-

FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

-

PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

-

NIST WebBook. 4-Acetylbenzoic acid. [Link]

Sources

- 1. 102362-04-9|4-Acetyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. 4-Acetyl-2-methylbenzoic acid | C10H10O3 | CID 53435554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. chemsynthesis.com [chemsynthesis.com]

IUPAC name for C10H10O4 aromatic ketone

An In-Depth Technical Guide to Aromatic Ketone Isomers of C10H10O4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H10O4 represents a fascinating subset of aromatic ketones, compounds that feature a carbonyl group conjugated to an aromatic system. This structural motif is a cornerstone in medicinal chemistry and materials science, yet the isomeric diversity encapsulated by this simple formula is vast and often underappreciated. This guide provides a detailed exploration of the structural elucidation, nomenclature, and chemical significance of select C10H10O4 aromatic ketone isomers. By moving beyond a simple recitation of IUPAC names, we delve into the logic of isomer deduction, comparative analysis of their spectroscopic signatures, plausible synthetic pathways, and their potential applications in drug discovery and chemical research. This document is structured to serve as a practical reference for scientists engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and field-proven insights into this versatile class of molecules.

Introduction: The Isomeric Landscape of C10H10O4 Aromatic Ketones

An aromatic ketone is a molecule containing a ketone functional group (C=O) directly attached to at least one aromatic ring. This arrangement facilitates electronic conjugation between the carbonyl group and the π-system of the ring, profoundly influencing the molecule's chemical reactivity, spectroscopic properties, and biological activity. The molecular formula C10H10O4, with a degree of unsaturation of six, allows for a rich variety of structural isomers.

The six degrees of unsaturation are typically accounted for by an aromatic ring (four degrees) and two additional π-bonds or rings. In the context of an aromatic ketone, one of these is the carbonyl group, leaving one more to be placed within the substituents. The four oxygen atoms can be incorporated into a range of functional groups, including hydroxyls, ethers (alkoxy or methylenedioxy), esters, or carboxylic acids, leading to significant isomeric diversity.

This guide will focus on three structurally distinct and representative isomers, providing their systematic IUPAC names and a deep dive into their chemical characteristics:

-

1-(3,4-dihydroxyphenyl)butane-1,3-dione (A β-diketone)

-

1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one (A natural product-related ketone, "Apiole Ketone")

-

Methyl 3-acetyl-4-hydroxybenzoate (A multifunctional aromatic ester)

By examining these specific examples, we can illuminate the principles of nomenclature, synthesis, and characterization that are broadly applicable across this chemical class.

Isomer Identification and Comparative Analysis

The logical deduction of isomers begins with the molecular formula and the constraints imposed by the required functional groups. For C10H10O4, the presence of a benzene ring and a ketone group establishes a core structure, and the remaining atoms (C3, Hx, O2) and the final degree of unsaturation must be arranged around it.

| Feature | Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione | Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one | Isomer C: Methyl 3-acetyl-4-hydroxybenzoate |

| Ketone Type | Aryl β-Diketone | Aryl Methyl Ketone (Acetophenone derivative) | Aryl Methyl Ketone (Acetophenone derivative) |

| Oxygen Functions | Two Phenolic Hydroxyls (-OH), Two Ketones (C=O) | One Methoxy Ether (-OCH3), One Methylenedioxy Ether (-O-CH2-O-), One Ketone (C=O) | One Phenolic Hydroxyl (-OH), One Methyl Ester (-COOCH3), One Ketone (C=O) |

| Key Structural Unit | Catechol, Butane-1,3-dione | Sesamol (Methylenedioxyphenol) derivative | Salicylic acid derivative |

| Source/Context | Synthetic Building Block | Synthetic, related to the natural product Apiole | Synthetic Intermediate |

dot graph IsomerRelationships { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

C10H10O4 [label="C10H10O4\nAromatic Ketone", pos="0,3!", fillcolor="#F1F3F4", shape=ellipse];

A [label="Isomer A\n1-(3,4-dihydroxyphenyl)butane-1,3-dione", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; B [label="Isomer B\n1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-3!"]; C [label="Isomer C\nMethyl 3-acetyl-4-hydroxybenzoate", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"];

Detailed Isomer Analysis

Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione

-

IUPAC Name: 1-(3,4-dihydroxyphenyl)butane-1,3-dione

-

Structure and Significance: This molecule is a β-diketone, a class of compounds known for their ability to undergo keto-enol tautomerism and act as bidentate ligands for metal ions. The 3,4-dihydroxy (catechol) moiety is a common feature in many biologically active natural products and pharmaceuticals, known for its antioxidant properties and ability to coordinate with metals. This combination of a catechol ring and a β-diketone side chain makes it a highly versatile synthetic intermediate.

-

Plausible Synthesis: A common route to aryl β-diketones is the Claisen condensation between an appropriate methyl ketone and an ester. For this target, the synthesis would involve the reaction of 3',4'-dihydroxyacetophenone with an acetate source like ethyl acetate in the presence of a strong base such as sodium hydride (NaH).[3]

-

Spectroscopic Characterization (Predicted):

-

IR Spectroscopy: A broad absorption band for the phenolic -OH groups would appear around 3300-3500 cm⁻¹. Strong C=O stretching absorptions for the diketone would be observed between 1680-1720 cm⁻¹ (for the keto form) and around 1600 cm⁻¹ (for the enol form), often showing complex patterns due to tautomerism and conjugation.[4]

-

¹H NMR Spectroscopy: The spectrum would be complicated by keto-enol tautomerism.

-

Aromatic Protons: Three protons on the dihydroxyphenyl ring would appear as complex multiplets in the δ 6.5-7.5 ppm region.

-

Side Chain (Keto form): A singlet for the methylene protons (-CH₂-) would be expected around δ 4.1 ppm and a singlet for the terminal methyl group (-CH₃) around δ 2.3 ppm.[3]

-

Side Chain (Enol form): A singlet for the vinylic proton (-CH=) would appear around δ 6.2 ppm, and the terminal methyl group would be slightly shifted to around δ 2.1 ppm. A very broad singlet for the enolic hydroxyl proton would be seen far downfield (δ 14-16 ppm) due to strong intramolecular hydrogen bonding.[3]

-

-

¹³C NMR Spectroscopy: Carbonyl carbons would resonate significantly downfield, typically in the δ 180-200 ppm range.[4] Aromatic carbons attached to hydroxyl groups would appear around δ 145-150 ppm, while other aromatic carbons would be in the δ 115-130 ppm range.

-

Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one ("Apiole Ketone")

-

IUPAC Name: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one

-

Structure and Significance: This molecule is a derivative of the naturally occurring phenylpropene, Apiole, found in parsley and celery.[5] Phenylpropenes and their derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer effects.[1][5][6] An apiole derivative, AP-02, has shown efficacy in inhibiting the growth of colon cancer cells.[5] This ketone, therefore, serves as a key intermediate for synthesizing analogs and exploring the structure-activity relationships of this important class of natural products.

-

Plausible Synthesis: A logical synthesis starts from the natural product apiole. Apiole can be isomerized to isoapiole (shifting the double bond into conjugation with the ring) using a base like potassium hydroxide. Subsequent oxidation of the propenyl group of isoapiole, for example using potassium permanganate or ozonolysis, would cleave the double bond to yield the desired acetyl group, thus forming the ketone.

-

Spectroscopic Characterization (Predicted):

-

IR Spectroscopy: A strong C=O stretch for the aromatic ketone would be expected around 1670-1690 cm⁻¹. Characteristic C-O stretching bands for the ethers and the methylenedioxy group would appear in the 1000-1300 cm⁻¹ region.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets would be expected for the two protons on the aromatic ring, likely in the δ 6.5-7.5 ppm range.

-

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet integrating to 2H around δ 6.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbonyl carbon would appear around δ 195-200 ppm. The methylenedioxy carbon would be near δ 101 ppm. The methoxy and acetyl methyl carbons would be found upfield, around δ 55-60 ppm and δ 25-30 ppm, respectively. Aromatic carbons would resonate between δ 105-155 ppm.[4]

-

Isomer C: Methyl 3-acetyl-4-hydroxybenzoate

-

IUPAC Name: Methyl 3-acetyl-4-hydroxybenzoate

-

Structure and Significance: This isomer is a multifunctional compound containing a ketone, a phenol, and a methyl ester. Such molecules are valuable synthetic intermediates because each functional group can be selectively modified.[7] For example, the phenol can be alkylated, the ketone can undergo condensation reactions, and the ester can be hydrolyzed to a carboxylic acid for amide coupling. This makes it a versatile starting material for building more complex molecules in drug discovery programs.[7][8]

-

Plausible Synthesis: A standard method to introduce an acetyl group ortho to a hydroxyl group is the Fries rearrangement. The synthesis could start with methyl 4-hydroxybenzoate, which is first acetylated at the hydroxyl group using acetic anhydride to form methyl 4-acetoxybenzoate. This intermediate is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to induce the Fries rearrangement, which migrates the acetyl group from the oxygen to the carbon at the ortho position (position 3) to yield the final product.

-

Spectroscopic Characterization (Predicted):

-

IR Spectroscopy: A broad -OH stretch from 3200-3500 cm⁻¹. Two distinct C=O stretches: one for the ester around 1720-1740 cm⁻¹ and one for the conjugated ketone around 1650-1670 cm⁻¹.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three protons on the ring would show a characteristic splitting pattern. A doublet around δ 8.0 ppm (ortho to ester and meta to -OH), a doublet of doublets around δ 7.8 ppm (ortho to both ester and acetyl), and a doublet around δ 7.0 ppm (ortho to -OH and meta to ester).

-

Hydroxyl Proton (-OH): A broad singlet, often far downfield (e.g., δ 12.5 ppm), indicating strong intramolecular hydrogen bonding with the adjacent acetyl group.

-

Ester Methyl Protons (-COOCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.6 ppm.

-

-

¹³C NMR Spectroscopy: Two carbonyl carbons would be observed: the ester carbonyl around δ 165-170 ppm and the ketone carbonyl around δ 200-205 ppm. The ester methyl carbon would be near δ 52 ppm, and the acetyl methyl carbon near δ 28 ppm. The aromatic carbon attached to the hydroxyl group would be significantly deshielded (around δ 160 ppm).[9]

-

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical transformations. They are designed as self-validating systems, where successful synthesis can be confirmed by the spectroscopic characterization methods described.

Protocol 1: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate (Isomer C) via Fries Rearrangement

Step 1: Synthesis of Methyl 4-acetoxybenzoate

-

To a 100 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).

-

Add acetic anhydride (20 mL, 211 mmol) and 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture with stirring in an oil bath at 100°C for 2 hours.

-

Allow the reaction to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

The white solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven. This yields methyl 4-acetoxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place anhydrous aluminum chloride (AlCl₃) (12.0 g, 90.0 mmol).

-

Heat the flask in an oil bath to 160°C.

-

Slowly add molten methyl 4-acetoxybenzoate (from Step 1, ~12.7 g, 65.4 mmol) to the heated AlCl₃ with vigorous stirring over 30 minutes.

-

Maintain the reaction mixture at 160-165°C for an additional 1 hour.

-

Allow the reaction to cool to about 80°C, then carefully decompose the complex by slowly adding 100 mL of 10% aqueous HCl while cooling the flask in an ice bath.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Spectroscopic Analysis of a C10H10O4 Isomer

-

Sample Preparation:

-

NMR: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Mass Spectrometry (MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or analyze directly for electron ionization (EI).

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula via accurate mass measurement.

-

-

Data Analysis:

-

Correlate the observed chemical shifts, integration values, and splitting patterns in the NMR spectra with the proposed structure.

-

Identify key functional group stretches (C=O, O-H, C-O) in the IR spectrum and compare them to expected values.[4]

-

Confirm the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum.

-

Conclusion

The IUPAC nomenclature provides a systematic framework for naming chemical structures, but true molecular understanding requires a deeper investigation into the properties and potential of those structures. The aromatic ketone isomers of C10H10O4—exemplified by 1-(3,4-dihydroxyphenyl)butane-1,3-dione, 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one, and methyl 3-acetyl-4-hydroxybenzoate—demonstrate remarkable structural and functional diversity. Each isomer presents a unique profile of reactivity, spectroscopic characteristics, and potential applications, from versatile synthetic building blocks in medicinal chemistry to derivatives of biologically active natural products. For the research scientist and drug development professional, a thorough grasp of these principles is essential for the rational design and synthesis of novel, high-value molecules.

References

- BenchChem (2024). The Multifaceted Role of Apiole in Petroselinum crispum: A Technical Whitepaper.

-

Royal Society of Chemistry (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

Lin, C.-C., et al. (2019). Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells. PLoS ONE, 14(7), e0219894. Available at: [Link]

-

Royal Society of Chemistry (2016). Supporting Information for 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. Available at: [Link]

-

ResearchGate (2016). Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. Available at: [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 2368-2393. Available at: [Link]

-

Ríos, J. L., et al. (2018). Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais. Molecules, 23(11), 2991. Available at: [Link]

-

MDPI (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. Available at: [Link]

-

PrepChem (2023). Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]

-

Human Metabolome Database (HMDB). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]

- Google Patents (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

PubChem. Methyl 3-acetyl-4-hydroxybenzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Available at: [Link]

-

ResearchGate (2013). Synthesis of 1-phenyl butane-1,3-dione. Available at: [Link]

-

Taylor & Francis Online (2021). Anticancer Effect in Human Glioblastoma and Antioxidant Activity of Petroselinum crispum L. Methanol Extract. Nutrition and Cancer. Available at: [Link]

-

Redalyc (2018). Antifungal activity of extracts, essential oil and constituents from Petroselinum crispum against Colletotrichum acutatum. Vitae, 25(2), 91-98. Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). bmse001194 Methyl 4-hydroxybenzoate. Available at: [Link]

-

Fiveable (2024). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-METHOXY-1,3-BENZODIOXOLE-5-ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of extracts, essential oil and constituents from Petroselinum crispum against Colletotrichum acutatum [redalyc.org]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Rising Therapeutic Potential of 4-Acetyl-2-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a New Chemical Scaffold for Therapeutic Innovation

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity. Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this broad and versatile class of compounds, derivatives of 4-Acetyl-2-methoxybenzoic acid are emerging as a particularly promising frontier for researchers and drug development professionals. Their unique substitution pattern presents a compelling platform for the design of targeted therapies across a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this burgeoning class of molecules, offering field-proven insights and actionable protocols to accelerate your research and development endeavors.

The Chemical Core: Understanding 4-Acetyl-2-methoxybenzoic Acid

4-Acetyl-2-methoxybenzoic acid, with the chemical formula C₁₀H₁₀O₃, serves as the foundational structure for the derivatives discussed in this guide. The strategic placement of the acetyl and methoxy groups on the benzene ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. The carboxylic acid moiety provides a crucial handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and other derivatives.

A common synthetic route to obtain the core structure involves the oxidation of 3,4-dimethylacetophenone.[1]

Representative Synthesis of 4-Acetyl-2-methylbenzoic Acid

This protocol describes a general method for the synthesis of a closely related parent compound, 2-methyl-4-acetylbenzoic acid, which can be adapted for the synthesis of the 2-methoxy analog.

Materials:

-

3,4-dimethylacetophenone

-

Ethanol

-

1,1'-Bis(diphenylphosphino)ferrocene

-

30% Hydrogen peroxide

-

Sodium tungstate

-

Saturated sodium sulfite solution

-

Ethyl acetate

-

Toluene

Step-by-Step Protocol:

-

In a 1L four-neck flask, combine 148.2g (1 mol) of 3,4-dimethylacetophenone, 400ml of ethanol, and 1.5g of 1,1'-bis(diphenylphosphino)ferrocene.

-

Add 50g of 30% hydrogen peroxide and stir the mixture at room temperature for 1 hour.

-

Increase the temperature to 60-65°C and add 44.5g of sodium tungstate.

-

Maintain the temperature at 40-45°C and add 380g of 30% hydrogen peroxide dropwise over approximately 4 hours.

-

Monitor the reaction by HPLC until the starting material (3,4-dimethylacetophenone) is less than 5%.

-

Quench the excess hydrogen peroxide with a saturated sodium sulfite solution.

-

Remove the ethanol by vacuum distillation.

-

Extract the residue twice with 1L of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene to yield pure 2-methyl-4-acetylbenzoic acid.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of substituted benzoic acids have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

One of the key mechanisms through which benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2]

Several studies have shown that dihydroxybenzoic acid derivatives are potent HDAC inhibitors. For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity in colorectal cancer cell lines, leading to cell growth retardation.[2] While direct studies on 4-acetyl-2-methoxybenzoic acid derivatives are pending, their structural similarity to known HDAC inhibitors suggests a promising avenue for investigation.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general method to assess the HDAC inhibitory potential of synthesized derivatives.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control

-

Synthesized 4-acetyl-2-methoxybenzoic acid derivatives

-

96-well black microplate

-

Fluorometric microplate reader

Step-by-Step Protocol:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well black microplate, add the test compounds, positive control, or vehicle control.

-

Add the HeLa cell nuclear extract to each well.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution (containing a trypsin-like protease).

-

Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Induction of Apoptosis

Beyond HDAC inhibition, certain benzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives have been demonstrated to suppress the viability of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest at the G2/M phase and triggering apoptosis.[3] This apoptotic induction was associated with an increase in caspase-3 activity.[3]

The structural features of these compounds, particularly the presence of methoxy groups, appear to be crucial for their cytotoxic activity. This provides a strong rationale for exploring the apoptotic potential of 4-acetyl-2-methoxybenzoic acid derivatives.

Inhibition of Tubulin Polymerization

Another promising anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which share structural similarities with our core molecule, have been identified as potent inhibitors of tubulin polymerization, leading to antiproliferative activity against melanoma and prostate cancer cells.[4]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 3,4-dihydroxybenzoic acid | HCT-116, HCT-15 | HDAC Inhibition | ~70% reduction | [2] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7, MDA-MB-468 | Cell Viability | Significant suppression | [3] |

| 2-Aryl-thiazolidine-4-carboxylic acid amides | Prostate Cancer | IC₅₀ | 0.7 - 1.0 µM | [4] |

| 2-Aryl-thiazolidine-4-carboxylic acid amides | Melanoma | IC₅₀ | 1.8 - 2.6 µM | [4] |

Visualization: Proposed Anticancer Mechanisms

Caption: Potential anticancer mechanisms of 4-acetyl-2-methoxybenzoic acid derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Derivatives of benzoic acid have long been explored for their anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the most famous example.

A synthesized derivative of 4-acetylbenzoic acid, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[5] This compound suppressed edema development with an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[5]

Furthermore, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.[6] It was found to reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[7][8]

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound (4-acetyl-2-methoxybenzoic acid derivative)

-

Positive control (e.g., Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Step-by-Step Protocol:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: A New Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzoic acid derivatives have shown promise in this area. For instance, fatty acid derived 4-methoxybenzylamides have been synthesized and shown to possess both antibacterial and antifungal activity.[9]

The antimicrobial efficacy of benzoic acid derivatives is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of the molecule, which can be modulated by the nature of the substituents on the benzoic acid ring, plays a critical role in its antimicrobial potency.

While specific data on 4-acetyl-2-methoxybenzoic acid derivatives is not yet abundant, the known antimicrobial properties of related methoxybenzoic acid derivatives provide a solid foundation for their exploration as novel antimicrobial agents.[9]

Data Presentation: Antimicrobial Activity of Methoxybenzoic Acid Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | MIC | 55 µg/ml | [9] |

| N-(4-methoxybenzyl)undec-10-enamide | Alternaria, Rhizopus | MIC | 70 µg/ml | [9] |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | MIC | 45 µg/ml | [9] |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Alternaria, Rhizopus | MIC | 70 µg/ml | [9] |

Enzyme Inhibition: Targeting Key Players in Disease

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of 4-methoxybenzoic acid have been shown to inhibit several key enzymes implicated in various diseases.[10]

-

Urease Inhibition: Derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have demonstrated potent urease inhibitory activity, which is a key strategy in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[10]

-

Acetylcholinesterase (AChE) Inhibition: While data for 4-methoxybenzoic acid derivatives is limited, related compounds like vanillin have shown significant AChE inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[10]

-

Carbonic Anhydrase (CA) Inhibition: Benzoic acid derivatives are a known class of carbonic anhydrase inhibitors, with therapeutic applications in glaucoma and epilepsy.[10]

The diverse enzyme inhibitory potential of methoxybenzoic acid derivatives underscores the promise of 4-acetyl-2-methoxybenzoic acid derivatives as a versatile scaffold for the development of targeted enzyme inhibitors.

Conclusion and Future Directions

The derivatives of 4-Acetyl-2-methoxybenzoic acid represent a compelling and underexplored area of medicinal chemistry. The existing body of research on structurally related benzoic acid derivatives provides a strong rationale for their investigation as potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes this an attractive scaffold for the generation of novel compound libraries.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of 4-acetyl-2-methoxybenzoic acid derivatives. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing their potency and selectivity for specific biological targets. In vivo studies will be essential to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals poised to unlock the full therapeutic potential of this promising class of molecules.

References

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

-

Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. [Link]

-

Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Taylor & Francis Online. [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

-

Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. ResearchGate. [Link]

- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

-

Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

- New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. [Link]

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

-

4-Acetyl-2-methylbenzoic acid. PubChem. [Link]

-

4-methoxybenzalacetone, the cinnamic acid analog as a potential quorum sensing inhibitor against Chromobacterium violaceum and Pseudomonas aeruginosa. PubMed. [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. [Link]

Sources

- 1. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Architectural Versatility of Substituted Benzoic Acids in Modern Therapeutics: A Technical Guide for Drug Development Professionals

Abstract

The benzoic acid scaffold, a seemingly simple aromatic carboxylic acid, represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse array of therapeutic agents. The strategic placement of various substituents onto the benzene ring profoundly influences the molecule's physicochemical properties, including its electronic profile, lipophilicity, and steric hindrance. These modifications, in turn, dictate the pharmacokinetic and pharmacodynamic behavior of the resulting compounds, allowing for the fine-tuning of their biological activity. This in-depth technical guide provides a comprehensive overview of the current landscape and future potential of substituted benzoic acids in drug discovery and development. We will explore their multifaceted therapeutic applications, delve into the intricate mechanisms of action, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable versatility of this chemical class in the pursuit of novel and effective therapies.

Introduction: The Enduring Legacy of a Simple Scaffold

Benzoic acid and its naturally occurring derivatives have been utilized for their medicinal properties for centuries. However, it is the advent of modern synthetic chemistry that has truly unlocked the therapeutic potential of this scaffold. The ability to systematically modify the benzoic acid core has led to the development of drugs spanning a wide range of therapeutic areas, from infectious diseases to oncology.[1][2][3] The carboxylic acid moiety is a key feature, often acting as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[4] The true elegance of this scaffold lies in the nuanced effects of its substituents. Electron-donating and electron-withdrawing groups can modulate the acidity of the carboxyl group and influence the molecule's overall electronic character, while the size, shape, and polarity of these substituents guide the molecule's journey through biological systems and its ultimate engagement with its target.[4] This guide will navigate the intricate world of substituted benzoic acids, offering insights into their design, evaluation, and therapeutic application.

Therapeutic Frontiers of Substituted Benzoic Acids

The structural plasticity of substituted benzoic acids has enabled their application across a multitude of therapeutic domains. Here, we explore some of the most prominent and promising areas of their use.

Oncology: A Multi-pronged Attack on Cancer

Substituted benzoic acids have emerged as a significant class of anticancer agents, exhibiting a range of mechanisms to combat malignant cell growth and proliferation.[1][2][3]

2.1.1. Mechanism of Action: Hijacking Cancer's Master Switches

A key anticancer strategy of certain substituted benzoic acids involves the inhibition of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. Phenolic benzoic acid derivatives, particularly those with multiple hydroxyl groups, have been shown to inhibit HDAC activity.[5] This inhibition leads to the hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]

Another critical signaling pathway targeted by some substituted benzoic acids is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[7][8][9][10] Certain substituted benzoic acid derivatives have been identified as potent STAT3 inhibitors, disrupting its activation, dimerization, and subsequent nuclear translocation.[8] By blocking the STAT3 signaling cascade, these compounds can effectively halt tumor progression.

Signaling Pathway Diagram: HDAC Inhibition by a Hydroxylated Benzoic Acid Derivative

Caption: HDAC inhibition by a substituted benzoic acid leads to histone hyperacetylation and tumor suppressor gene expression.

Signaling Pathway Diagram: STAT3 Signaling Inhibition

Caption: Substituted benzoic acids can inhibit the STAT3 signaling pathway, preventing the transcription of genes that drive cancer progression.

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzoic acids is highly dependent on the nature and position of the substituents.

| Substituent Group | Position | Effect on Anticancer Activity | Putative Rationale | Reference |

| Hydroxyl (-OH) | Multiple | Increased | Enhanced HDAC inhibition. | [5] |

| Electron-withdrawing (e.g., -NO2, -CF3) | Varies | Often Increased | Can enhance binding to target proteins and influence electronic properties. | [11][12] |

| Halogens (e.g., -Cl, -F) | Varies | Variable | Can increase lipophilicity and membrane permeability, but can also introduce steric hindrance. | [11] |

| Bulky Groups | Varies | Often Decreased | Steric hindrance can prevent optimal binding to the target's active site. | [4] |

Antimicrobial Applications: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzoic acids have long been recognized for their antimicrobial properties and are experiencing a resurgence in interest.[13]

2.2.1. Mechanism of Action: Disrupting Microbial Homeostasis

The primary antimicrobial mechanism of benzoic acid and its derivatives is the disruption of cellular metabolism.[14] In their undissociated, more lipophilic form, they can readily diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is typically higher, the acid dissociates, releasing a proton and acidifying the cytoplasm. This intracellular acidification can inhibit key metabolic enzymes and disrupt the proton motive force, ultimately leading to cell death. The presence of electron-withdrawing groups can increase the acidity of the benzoic acid, potentially enhancing its antimicrobial efficacy.[4] Furthermore, some derivatives have been shown to specifically target bacterial RNA polymerase, inhibiting transcription.[12]

2.2.2. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted benzoic acids is intricately linked to their chemical structure.

| Substituent Group | Position | Effect on Antimicrobial Activity | Putative Rationale | Reference |

| Electron-withdrawing (e.g., -NO2, -CF3) | Varies | Generally Increased | Enhances acidity and membrane permeability. | [12] |

| Hydroxyl (-OH) | Ortho | Increased | Can participate in chelation of essential metal ions or form key hydrogen bonds with target enzymes. | [2] |

| Alkyl Chains | Varies | Variable | Increased lipophilicity can enhance membrane penetration, but excessive length can decrease solubility. | [15] |

| Halogens (e.g., -Cl, -Br) | Varies | Often Increased | Increases lipophilicity and can enhance binding interactions. | [13][16] |

Management of Type 2 Diabetes: Targeting Carbohydrate Digestion

A promising therapeutic strategy for managing type 2 diabetes is the inhibition of α-amylase, a key enzyme responsible for the breakdown of dietary starches into simple sugars. Certain substituted benzoic acids have demonstrated potent α-amylase inhibitory activity.

2.3.1. Mechanism of Action: A Competitive Blockade

The inhibitory action of these benzoic acid derivatives on α-amylase is primarily attributed to their ability to bind to the active site of the enzyme, preventing the binding of the natural substrate, starch. This interaction is often mediated by a combination of hydrogen bonds and hydrophobic interactions between the substituents on the benzoic acid ring and the amino acid residues within the enzyme's active site.[6][17]

2.3.2. Structure-Activity Relationship (SAR) Insights

The α-amylase inhibitory activity is highly sensitive to the substitution pattern on the benzoic acid ring.

| Substituent Group | Position | Effect on α-Amylase Inhibition | Putative Rationale | Reference |

| Hydroxyl (-OH) | 2-position | Strong Positive Effect | Forms crucial hydrogen bonds within the active site. | [6][17] |

| Hydroxyl (-OH) | 5-position | Negative Effect | May introduce unfavorable steric or electronic interactions. | [6][17] |

| Methoxy (-OCH3) | 2-position | Negative Effect | Can disrupt optimal binding geometry. | [6][17] |

| Multiple Hydroxyls | Varies | Generally Positive | Increases the potential for hydrogen bonding. | [6][17] |

Essential Experimental Protocols for Evaluation

The successful development of substituted benzoic acids as therapeutic agents relies on robust and reproducible in vitro assays. The following section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: The MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

3.1.1. Principle

Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

3.1.2. Step-by-Step Protocol

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add a specific volume of the MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram: MTT Assay

Caption: A streamlined workflow for assessing the anticancer activity of substituted benzoic acids using the MTT assay.

Cell Migration: The Scratch (Wound Healing) Assay

The scratch assay is a straightforward method to study cell migration in vitro, which is a critical process in cancer metastasis.

3.2.1. Principle

A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time.

3.2.2. Step-by-Step Protocol

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile pipette tip or a specialized scratch tool, create a straight scratch down the center of each well.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Compound Treatment: Add fresh culture medium containing the test compounds or a vehicle control to the respective wells.

-

Image Acquisition: Immediately capture images of the scratches at time zero (T=0) using a microscope. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points for each treatment group. Calculate the percentage of wound closure over time. Compare the migration rates between the treated and control groups.

Experimental Workflow Diagram: Scratch Assay

Caption: A step-by-step workflow for the scratch assay to evaluate the effect of substituted benzoic acids on cancer cell migration.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-amylase activity.

3.3.1. Principle

The assay measures the amount of starch hydrolyzed by α-amylase in the presence and absence of an inhibitor. The amount of reducing sugars produced is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

3.3.2. Step-by-Step Protocol

-

Reagent Preparation: Prepare a starch solution (substrate), an α-amylase solution, and a DNS color reagent.

-

Reaction Mixture: In a series of test tubes, pre-incubate the α-amylase solution with different concentrations of the substituted benzoic acid derivatives for a specific time at a controlled temperature.

-

Initiate Reaction: Add the starch solution to each tube to start the enzymatic reaction and incubate for a defined period.

-

Stop Reaction: Add the DNS reagent to each tube to stop the reaction and develop the color.

-

Color Development: Heat the tubes in a boiling water bath to facilitate color development.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram: α-Amylase Inhibition Assay

Caption: A procedural workflow for determining the α-amylase inhibitory potential of substituted benzoic acids.

Conclusion and Future Directions

Substituted benzoic acids represent a remarkably versatile and enduring scaffold in drug discovery. Their amenability to synthetic modification allows for the precise tuning of their biological activities, leading to a broad spectrum of therapeutic applications. The insights into their mechanisms of action, particularly in the realms of oncology and infectious diseases, continue to expand, opening new avenues for targeted therapies. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of next-generation benzoic acid-based drugs with enhanced potency and selectivity.

The future of this chemical class is bright, with ongoing research exploring novel substitution patterns and their application to a wider range of diseases. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. As our understanding of the molecular basis of disease deepens, the architectural flexibility of substituted benzoic acids will ensure their continued relevance in the development of innovative and life-saving medicines.

References

-

He, X., et al. (2021). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Biomedicine & Pharmacotherapy, 138, 111433. [Link]

-

Pencic, J., et al. (2022). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Cancers, 14(19), 4739. [Link]

-

He, X., et al. (2021). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors (Review). International Journal of Oncology, 59(3), 1-18. [Link]

-

Frank, D. A. (2007). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Medicine, 13(7-8), 417-424. [Link]

-

Guan, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. [Link]

-

Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. SciSpace. [Link]

-